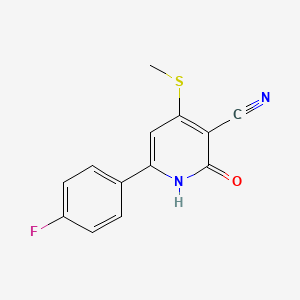
1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthene derivatives. This compound is characterized by its unique structure, which includes an aminoaniline group attached to a tetrahydro-xanthenone core. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 4-(2-aminoanilino)-2-benzylthiopyrimidine. The process begins with the reaction of 2-thiouracil with benzyl chloride in the presence of a base to form 2-benzylthiouracil. This intermediate is then chlorinated with phosphorus oxychloride to yield 4-chloro-2-benzylthiopyrimidine. The subsequent reaction with ortho-phenylenediamine in methanol under reflux conditions produces 4-(2-aminoanilino)-2-benzylthiopyrimidine .
Analyse Des Réactions Chimiques
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoaniline group, where reagents like alkyl halides or acyl chlorides are used.
Cyclization: The compound can undergo cyclization reactions to form more complex structures, such as benzimidazoles and benzodiazepines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with polyphosphoric acid can yield cyclohepta[1’,2’:4,5]pyrrolo[1,2-a]benzimidazole .
Applications De Recherche Scientifique
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential antitumor, antimicrobial, and antifungal properties.
Materials Science: Xanthene derivatives are used in the development of dyes and sensors due to their photophysical properties.
Biological Research: The compound is investigated for its role as a ligand in various biochemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or inhibitor of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one include other xanthene derivatives and aminoaniline-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Known for its antitumor and antimicrobial properties.
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Studied for its potential as a treatment for psychotic disorders.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various scientific fields.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(2-aminoanilino)-2,3,4,4a-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C19H18N2O2/c20-13-7-2-3-8-14(13)21-15-9-5-11-17-18(15)19(22)12-6-1-4-10-16(12)23-17/h1-4,6-8,10,17,21H,5,9,11,20H2 |
Clé InChI |
MWAZUOMVQNNBHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=C(C1)NC3=CC=CC=C3N)C(=O)C4=CC=CC=C4O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)
![2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374749.png)
![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374764.png)
![1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B13374772.png)
![4-(2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)morpholine](/img/structure/B13374774.png)
![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)
![4-[(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(hydroxy)methyl]-6-quinolinol](/img/structure/B13374792.png)
![N-{2-[(3-chlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13374813.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide](/img/structure/B13374817.png)
![(4-Chlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374824.png)
